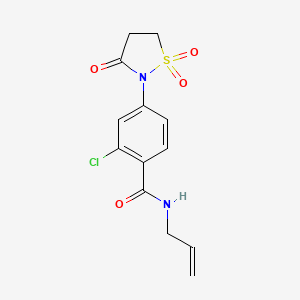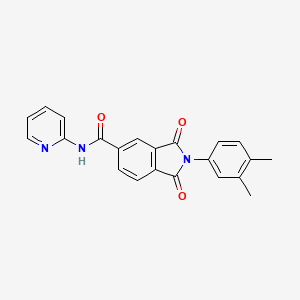![molecular formula C18H22BrNO B5182727 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrrolidine derivative that contains a naphthyl group and a bromine atom. It is a white solid that is soluble in organic solvents and has a molecular weight of 362.3 g/mol.
Wirkmechanismus
The mechanism of action of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is not fully understood. However, it has been shown to bind to receptors such as the sigma-1 receptor and the dopamine transporter. It has also been shown to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in lab experiments is its unique properties. It has been shown to have a high affinity for certain receptors and to have a long half-life in vivo. However, one of the limitations is its low water solubility, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used in the development of new drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine involves the reaction between 1-bromo-2-naphthol and 1-(pyrrolidin-1-yl)butan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine has been used in various scientific research studies due to its unique properties. It has been used as a ligand for receptors such as the sigma-1 receptor and the dopamine transporter. It has also been used as a precursor for the synthesis of other compounds such as radioligands for imaging studies. Additionally, it has been used in the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
1-[4-(1-bromonaphthalen-2-yl)oxybutyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-18-16-8-2-1-7-15(16)9-10-17(18)21-14-6-5-13-20-11-3-4-12-20/h1-2,7-10H,3-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWXIYHBGFUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)


![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)


![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
